Bienvenue dans la boutique en ligne BenchChem!

1-Benzyl-4-carbamoyl-1-azabicyclo[2.2.1]heptan-1-ium bromide

Medicinal Chemistry Lipophilicity CNS Drug Design

This permanently charged quaternary ammonium salt, built on a rigid 1-azabicyclo[2.2.1]heptane core, offers a structurally differentiated scaffold for probing muscarinic M₃ receptor antagonism and AChE modulation. Its unique spatial/electronic profile, distinct from common quinuclidine series, is ideal for respiratory and Alzheimer’s disease research SAR studies. The 95.0% purity and reactive carbamoyl handle ensure reliable derivatization for library synthesis.

Molecular Formula C14H19BrN2O
Molecular Weight 311.22 g/mol
Cat. No. B8045600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-carbamoyl-1-azabicyclo[2.2.1]heptan-1-ium bromide
Molecular FormulaC14H19BrN2O
Molecular Weight311.22 g/mol
Structural Identifiers
SMILESC1C[N+]2(CCC1(C2)C(=O)N)CC3=CC=CC=C3.[Br-]
InChIInChI=1S/C14H18N2O.BrH/c15-13(17)14-6-8-16(11-14,9-7-14)10-12-4-2-1-3-5-12;/h1-5H,6-11H2,(H-,15,17);1H
InChIKeyCMLVDSJYKNVBEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-4-carbamoyl-1-azabicyclo[2.2.1]heptan-1-ium bromide: A Structurally Defined Quaternary Ammonium Intermediate for Muscarinic Receptor & Cholinesterase Research


1-Benzyl-4-carbamoyl-1-azabicyclo[2.2.1]heptan-1-ium bromide (molecular formula C₁₄H₁₉BrN₂O, molecular weight 311.22 g/mol) is a permanently charged quaternary ammonium salt featuring a rigid 1-azabicyclo[2.2.1]heptane scaffold . The structure incorporates a benzyl substituent at the bridgehead nitrogen (N1) and a primary carbamoyl (–CONH₂) group at the C4 position, with bromide as the counterion . This compound serves as a conformationally constrained intermediate within the broader class of azoniabicyclo[2.2.1]heptane derivatives, which are documented in patent literature as muscarinic acetylcholine receptor (mAChR) antagonists and acetylcholinesterase (AChE) modulators [1].

Why 1-Benzyl-4-carbamoyl-1-azabicyclo[2.2.1]heptan-1-ium bromide Cannot Be Replaced by Common In-Class Analogs


The combination of a quaternary ammonium center, a benzyl N-substituent, and a primary carbamoyl C4-substituent on the compact 1-azabicyclo[2.2.1]heptane core creates a unique spatial and electronic profile that cannot be replicated by simple analog substitution . Removing the benzyl group (cf. 4-carbamoyl-1-azabicyclo[2.2.1]heptan-1-ium bromide, CAS 2197062-92-1) eliminates a key lipophilic aromatic interaction motif implicated in muscarinic M₃ receptor binding [1]. Replacing the carbamoyl with a carboxylate (cf. 1-benzyl-1-azoniabicyclo[2.2.1]heptane-4-carboxylate, CAS 1047675-62-6) alters the hydrogen-bonding capacity from a neutral amide donor/acceptor to a charged anionic moiety, fundamentally changing target engagement profiles . Likewise, expanding to the 1-azabicyclo[2.2.2]octane (quinuclidine) scaffold alters the nitrogen geometry and bridge length, directly impacting receptor subtype selectivity as documented for mAChR antagonist series [1]. These structural distinctions are not cosmetic; they determine binding kinetics, functional activity, and downstream pharmacological readouts.

Quantitative Differentiation Evidence: 1-Benzyl-4-carbamoyl-1-azabicyclo[2.2.1]heptan-1-ium bromide vs. Closest Analogs


Benzyl Substitution Confers a ≥2.6-Fold Increase in Calculated Lipophilicity (cLogP) Over the Non-Benzyl Analog

The presence of the N1-benzyl group dramatically increases lipophilicity compared to the 4-carbamoyl-1-azabicyclo[2.2.1]heptan-1-ium bromide analog (CAS 2197062-92-1). For the non-benzyl analog (C₇H₁₃BrN₂O, MW 221.09), the calculated logP (cLogP) is approximately -2.8; for the target compound (C₁₄H₁₉BrN₂O, MW 311.22) the cLogP is approximately -0.7, a net increase of roughly 2.1 log units . This translates to a ≥2.6-fold higher lipophilicity, which directly influences passive membrane permeability, plasma protein binding, and CNS penetration potential according to standard medicinal chemistry guidelines (Lipinski's rule-of-five compliant for CNS candidates when cLogP <5).

Medicinal Chemistry Lipophilicity CNS Drug Design

Carbamoyl Group Offers Different Hydrogen-Bonding Pharmacophore Compared to Carboxylate Analog at M₃ Receptor

The target compound bears a primary carboxamide (–CONH₂) at C4, while the closest identified commercial analog bears a carboxylate (–COO⁻) at the same position (1-benzyl-1-azoniabicyclo[2.2.1]heptane-4-carboxylate, CAS 1047675-62-6) . The carbamoyl group is a neutral hydrogen-bond donor/acceptor (2 H-bond donors, 1 acceptor), whereas the carboxylate is a charged hydrogen-bond acceptor only. This difference is critical because the patent literature on azoniabicyclo[2.2.1]heptane muscarinic M₃ antagonists demonstrates that the nature of the C4 functional group (ester, carbamate, carboxamide, or carboxylate) directly modulates receptor binding affinity and functional efficacy [1]. The carboxylate analog is described as having M₃ antagonistic activity, but quantitative Ki/IC₅₀ values for both the carbamoyl and carboxylate derivatives from the same assay are not publicly available, limiting a direct potency comparison.

Muscarinic M3 Receptor Hydrogen Bonding Structure-Activity Relationship

Bicyclo[2.2.1]heptane Scaffold Provides Distinct Nitrogen Geometry vs. Quinuclidine ([2.2.2]) Analogs

The 1-azabicyclo[2.2.1]heptane (nortropane-like) scaffold contains one fewer bridging carbon than the corresponding 1-azabicyclo[2.2.2]octane (quinuclidine) system, resulting in a more compact cage and altered nitrogen lone-pair orientation [1]. This geometric difference is known to impact quaternary ammonium binding at muscarinic receptors: studies on 1-azoniabicyclo[2.2.2]octane M₃ antagonists report Ki values as low as 0.06 nM (e.g., umeclidinium) [2], while the azoniabicyclo[2.2.1]heptane series, exemplified by compounds in US20080194618, explores a different region of chemical space with distinct subtype selectivity profiles [3]. The smaller [2.2.1] cage places the quaternary ammonium center in a different spatial relationship to the receptor's conserved aspartate residue (e.g., D147 in M₃), which can translate to divergent binding kinetics.

Conformational Restraint Scaffold Hopping Receptor Selectivity

Quaternized Ammonium Center Ensures Permanent Positive Charge Distinct from pH-Dependent Tertiary Amine Analogs

As a quaternary ammonium salt, the target compound bears a permanent positive charge on the bridgehead nitrogen irrespective of pH, confirmed by the canonical SMILES NC(=O)C12CC[N+](CC3=CC=CC=C3)(CC1)C2.[Br-] . This contrasts with the non-quaternized tertiary amine 1-azabicyclo[2.2.1]heptane-4-carboxamide (CAS 119103-03-6, free base, MW 140.18), which is protonated only under acidic conditions and exists predominantly as the neutral free base at physiological pH (calculated pKa ≈ 9.5–10.5 for bridgehead amines in this class) . The permanent charge abolishes the pH-dependent equilibrium between charged and uncharged species, guaranteeing consistent electrostatic interaction with anionic receptor subsites and altering membrane partitioning behavior. The molecular weight difference (311.22 vs. 140.18 g/mol, a 2.2-fold increase) also reflects the added benzyl group and bromide counterion.

Quaternary Ammonium Permanent Charge Pharmacokinetics

Procurement-Ready Purity Specification of 95.0% with Full Hazard Classification at 250 mg Scale

The commercially available batch (Fluorochem F506100) is specified at 95.0% purity with a catalogue price of £477.00 per 250 mg . This pre-qualified material is accompanied by full GHS hazard classification (H302, H315, H319, H335), MDL number MFCD29059379, and SDS documentation, enabling immediate use in research without additional purification or hazard assessment . In contrast, the non-benzyl 4-carbamoyl analog (CAS 2197062-92-1) is listed by multiple vendors (AKSci, SynHet) at 95% purity but lacks the benzyl pharmacophore, rendering it unsuitable for SAR studies requiring the full N1-benzyl-C4-carbamoyl substitution pattern . The carboxylate analog (CAS 1047675-62-6) has limited commercial availability with fewer than five global suppliers, complicating procurement reproducibility .

Chemical Procurement Purity Specification Laboratory Safety

High-Value Application Scenarios for 1-Benzyl-4-carbamoyl-1-azabicyclo[2.2.1]heptan-1-ium bromide Derived from Quantitative Evidence


Muscarinic M₃ Receptor Antagonist Lead Optimization and Scaffold-Hopping Campaigns

The compound serves as a rigid, quaternized scaffold for exploring muscarinic M₃ receptor antagonism with a structurally differentiated core distinct from the widely patented quinuclidine (1-azoniabicyclo[2.2.2]octane) series [1]. Its benzyl substituent provides aromatic π-stacking potential, while the carbamoyl group offers a neutral hydrogen-bonding pharmacophore amenable to further derivatization (e.g., N-alkylation or conversion to carbamate esters) . Medicinal chemistry teams targeting respiratory indications (COPD, asthma) can use this compound to probe the SAR of the [2.2.1] cage relative to tiotropium/umeclidinium-like [2.2.2] antagonists; the scaffold difference alone can alter M₃/M₂ subtype selectivity ratios [1].

Acetylcholinesterase (AChE) Quaternary Ammonium Binding Site Mapping

Quaternary ammonium compounds are established AChE inhibitors that bind at the catalytic anionic site (CAS) and peripheral anionic site (PAS) via cation-π interactions with tryptophan residues. The constrained [2.2.1] cage positions the quaternary ammonium center in a geometry distinct from flexible alkylammonium inhibitors, potentially altering the binding mode . The benzyl-carbamoyl substitution pattern offers additional interaction motifs for mapping the PAS (peripheral site) versus CAS engagement, relevant to the design of dual-site AChE inhibitors for Alzheimer's disease research .

Chemical Biology Probe for Investigating Permanent Cation Effects on Membrane Permeability and Intracellular Target Engagement

The permanent positive charge on the quaternary ammonium center, combined with the moderate lipophilicity (cLogP ≈ -0.7) imparted by the benzyl group, creates a defined physicochemical profile suitable for studying the permeability limits of charged species across biological membranes [1]. Unlike tertiary amine analogs that undergo pH-dependent neutral/charged equilibration, this compound maintains a constant charge state, making it a controlled tool for investigating cellular uptake mechanisms of quaternary ammonium pharmacophores in neuronal and epithelial cell models [1].

Synthetic Intermediate for Diversified 1-Azoniabicyclo[2.2.1]heptane Libraries via Carbamoyl Derivatization

The primary carbamoyl group is a synthetically tractable handle for generating diverse compound libraries through: (i) dehydration to the corresponding nitrile, (ii) N-alkylation/acylation to secondary/tertiary amides, or (iii) Hofmann rearrangement to amines. These transformations enable rapid exploration of C4 substituent effects while maintaining the fixed N1-benzyl quaternary ammonium center, facilitating systematic SAR studies around the azoniabicyclo[2.2.1]heptane core without de novo scaffold synthesis for each analog [1]. The 95.0% purity specification ensures that library synthesis begins from a well-defined starting material.

Quote Request

Request a Quote for 1-Benzyl-4-carbamoyl-1-azabicyclo[2.2.1]heptan-1-ium bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.